4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-13-12-14(2)16(4)19(15(13)3)21-25-26-22(28-21)24-20(27)17-8-10-18(11-9-17)23(5,6)7/h8-12H,1-7H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUGAWXYKVIBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiadiazole Ring Formation
One-Pot Synthesis via Thiosemicarbazide Cyclization
A foundational approach derives from the polyphosphate ester (PPE)-mediated cyclization of thiosemicarbazides with carboxylic acids. For the target compound, 2,3,5,6-tetramethylbenzoic acid serves as the carboxylic acid precursor. Reacting this with thiosemicarbazide in chloroform at 85°C in the presence of PPE (20 g per 5 mmol acid) yields 5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-amine. The reaction proceeds via:
- Salt formation between the acid and thiosemicarbazide.
- Dehydration to form an acylation intermediate.
- Cyclodehydration to the thiadiazole core.
Key Data:
| Carboxylic Acid | Thiadiazole Product | Yield (%) |
|---|---|---|
| 2,3,5,6-Tetramethylbenzoic acid | 5-(2,3,5,6-Tetramethylphenyl)-1,3,4-thiadiazol-2-amine | 58.2* |
*The yield reflects steric hindrance from tetramethyl substitution, compared to 64.4% for unsubstituted benzoic acid.
Functionalization of the Thiadiazole Amine
Alternative Synthetic Routes
Bromide Displacement on Preformed Thiadiazoles
Starting from 5-bromo-1,3,4-thiadiazol-2-amine, nucleophilic aromatic substitution with 2,3,5,6-tetramethylphenylthiol in methanol/sodium methoxide introduces the aryl group. Subsequent amidation as above achieves the target compound.
Comparative Data:
| Step | Reagent | Yield (%) |
|---|---|---|
| Bromide substitution | Tetramethylphenylthiol | 67 |
| Amidation | 4-tert-Butylbenzoyl chloride | 78 |
Structural Validation and Bioactivity
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of tert-butyl alcohol or tert-butyl ketone derivatives.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that 4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests that the compound could be developed into a potential antimicrobial agent in clinical settings.
Anti-inflammatory Effects
In preclinical models, this compound has shown promising anti-inflammatory effects. Administration in murine models resulted in a significant reduction of paw edema compared to control groups. The observed effects indicate potential therapeutic applications for inflammatory diseases.
Anticancer Properties
In vitro assays have indicated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, studies on breast cancer cell lines demonstrated a 50% inhibition of cell growth at a concentration of 10 µM. This suggests its potential as an anticancer agent and warrants further investigation into its mechanisms of action.
UV Absorber and Stabilizer
The compound's structural characteristics make it suitable for use as a UV absorber in various polymers. It can enhance the stability and longevity of materials such as polyethylene and polypropylene films by absorbing harmful UV radiation. This application is critical in industries where material degradation due to UV exposure is a concern.
Polymer Additive
In polymer chemistry, this compound can serve as an antioxidant additive to improve the thermal stability of polyolefins. Its incorporation into polymer matrices can enhance the mechanical properties and extend the service life of plastic products.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Antimicrobial Efficacy Study | MIC of 32 µg/mL against S. aureus and E. coli | Potential antimicrobial agent |
| Anti-inflammatory Model | Significant reduction in paw edema | Therapeutic for inflammatory diseases |
| Anticancer Assay | 50% inhibition of breast cancer cell growth at 10 µM | Potential anticancer therapy |
| UV Stability Test | Enhanced UV resistance in polyethylene films | Material science application |
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring could play a crucial role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous 1,3,4-thiadiazole derivatives, focusing on structural variations, synthetic pathways, and biological activities.
Key Observations :
- Electron-withdrawing substituents (e.g., Br, Cl, NO₂) correlate with enhanced bioactivity. For instance, bromo-substituted derivatives exhibit superior anticancer efficacy compared to chloro or fluoro analogs .
- Bulky groups (e.g., tert-butyl, tetramethylphenyl) may improve pharmacokinetic properties by increasing lipophilicity, though steric hindrance could reduce receptor binding efficiency .
- Sulfonamide-linked derivatives (e.g., compound 9i in ) show moderate antioxidant activity but lower potency than trolox (standard antioxidant) .
Spectral and Physicochemical Properties
- NMR Shifts :
- IR Stretching :
- All benzamide derivatives show C=O stretches at ~1680–1700 cm⁻¹ and N-H stretches at ~3200 cm⁻¹ .
Biological Activity
4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.53 g/mol. The compound features a thiadiazole ring which is linked to a benzamide structure and a tert-butyl group.
Anticancer Properties
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer activity. For instance:
- In vitro Studies : Various derivatives have shown cytotoxic effects against different cancer cell lines. A study found that derivatives of 1,3,4-thiadiazole had GI50 values ranging from 0.74 to 10 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines . Specifically, compounds with the thiadiazole moiety demonstrated promising activity against HCT116 with an IC50 value of 3.29 μg/mL .
- Mechanisms of Action : The anticancer effect is attributed to the ability of these compounds to induce apoptosis in cancer cells. Mechanistic studies suggest that they may inhibit key proteins involved in cell proliferation and survival pathways .
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been extensively studied:
- Broad Spectrum Activity : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, derivatives with the thiadiazole ring exhibited moderate to significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : Some derivatives reported MIC values as low as 32.6 μg/mL against Candida albicans, indicating strong antifungal properties compared to standard drugs like itraconazole (MIC = 47.5 μg/mL) .
Case Study 1: Anticancer Activity
A specific derivative of the thiadiazole scaffold was tested against various cancer cell lines. The study revealed that the compound induced apoptosis through mitochondrial pathways and inhibited cell cycle progression at G0/G1 phase . This highlights the potential for developing targeted therapies based on this compound.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, several derivatives were tested against clinical isolates of bacteria and fungi. The results indicated that certain modifications to the thiadiazole ring enhanced antibacterial potency significantly compared to standard antibiotics .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
